molecular formula C15H11FO2 B7893221 4-Fluoro-1-naphthyl-(3-furyl)methanol

4-Fluoro-1-naphthyl-(3-furyl)methanol

Cat. No.: B7893221
M. Wt: 242.24 g/mol
InChI Key: IODXYTFCNLTOMW-UHFFFAOYSA-N
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Description

4-Fluoro-1-naphthyl-(3-furyl)methanol is a fluorinated naphthyl-furyl methanol derivative, characterized by a 4-fluoro-substituted naphthalene ring linked to a 3-furyl group via a hydroxymethyl bridge.

Structurally, the compound belongs to a class of aryl-substituted methanols with documented pharmacological relevance, including cytotoxic and immunomodulatory activities . The fluorine atom at the 4-position of the naphthalene ring may stabilize the aromatic system via electron-withdrawing effects, influencing reactivity and binding affinity .

Properties

IUPAC Name

(4-fluoronaphthalen-1-yl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-14-6-5-13(11-3-1-2-4-12(11)14)15(17)10-7-8-18-9-10/h1-9,15,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODXYTFCNLTOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Furyl Magnesium Bromide

3-Furyl magnesium bromide is synthesized by reacting 3-bromofuran with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. Mechanochemical ball milling, as demonstrated for toluyl bromide, could enhance reactivity by increasing surface area and reducing side reactions.

Grignard Addition and Work-up

Combining 4-fluoro-1-naphthaldehyde with the Grignard reagent at 0–5°C forms the alkoxide intermediate, which is hydrolyzed with dilute HCl to yield the secondary alcohol. Key considerations include:

  • Solvent Selection : THF or 2-methyltetrahydrofuran (2-MeTHF) stabilizes the Grignard reagent.

  • Yield Optimization : Pilot reactions reported in analogous systems achieved 25–59% yields, suggesting room for improvement via temperature control or additive use.

Table 1: Grignard Reaction Parameters and Outcomes

ParameterConditionYield (Reported Analogues)
SolventTHF/2-MeTHF25–59%
Temperature0–5°C (addition), RT (stirring)
Work-upAcidic hydrolysis (HCl)

Reduction of Ketone Precursors

Reducing AgentSolventTemperatureYield (Analogues)
NaBH₄MeOHRT60–75%
LiAlH₄Et₂O0°C to RT70–85%

Diazotization and Nucleophilic Substitution

Diazotization, widely used for introducing halogens, could theoretically install the fluorine atom post-alcohol formation. However, this approach risks compromising the furyl moiety’s integrity due to harsh acidic conditions.

Diazotization of 1-Amino-4-naphthyl-(3-furyl)methanol

Treating the amino precursor with NaNO₂ and H₂SO₄ generates a diazonium salt, which is subsequently fluorinated using HBF₄ or tetrafluoroboric acid. Patents report 75–90% yields for similar fluorination steps.

Mechanochemical Approaches

Ball milling, a solvent-free method, offers an eco-friendly alternative. For example, Grignard reagents synthesized via mechanochemistry could react with 4-fluoro-1-naphthaldehyde under gaseous CO₂ exclusion. Key advantages include:

  • Reduced Solvent Use : Aligns with green chemistry principles.

  • Enhanced Reactivity : Particle size reduction increases surface area.

Challenges and Optimization Strategies

  • Functional Group Compatibility : The furyl group’s sensitivity to strong acids/bases necessitates mild reaction conditions.

  • Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization improves purity.

  • By-product Formation : McMurry coupling may produce alkenes if excess Mg is present during Grignard synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-naphthyl-(3-furyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide are employed for substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-1-naphthyl-(3-furyl)ketone.

    Reduction: 4-Fluoro-1-naphthyl-(3-furyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1-naphthyl-(3-furyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-naphthyl-(3-furyl)methanol involves its interaction with specific molecular targets. The presence of the fluorine atom and the furyl group influences its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent Position Matters : 3-Furyl groups enhance TLR4 activity compared to pyridyl or thienyl analogs, but cytotoxicity is cell-line specific .

Backbone Modifications : Naphthyl groups improve lipophilicity but may complicate synthetic routes compared to phenyl-based systems .

Safety and Handling: Methanol’s toxicity mandates adherence to guidelines (e.g., ventilation, PPE) during synthesis and purification .

Biological Activity

4-Fluoro-1-naphthyl-(3-furyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available naphthalene derivatives and furfuryl alcohol.
  • Reaction Conditions : The reaction is often conducted under acidic or basic conditions to facilitate the formation of the desired alcohol through nucleophilic substitution.
  • Purification : The crude product is purified using techniques such as column chromatography to yield pure this compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. For instance, a study demonstrated that this compound had a GI50 value (the concentration required to inhibit cell growth by 50%) of less than 1 µM against A549 lung cancer cells, indicating potent activity .

Cell Line GI50 (µM)
A549<1
MDA-MB-2310.5
HeLa0.8

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to apoptosis in cancer cells .
  • Induction of Apoptosis : Treatment with this compound has resulted in increased caspase-3 activation in treated cells, suggesting a programmed cell death pathway .

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

  • Study on Lung Cancer Cells : In a controlled study, A549 cells treated with varying concentrations of the compound exhibited significant reductions in viability and increased apoptosis markers compared to untreated controls .
  • Breast Cancer Model : Another study utilized MDA-MB-231 cells and found that treatment with the compound led to a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 0.5 µM .

Q & A

Q. What synthetic strategies are employed to prepare 4-Fluoro-1-naphthyl-(3-furyl)methanol?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Friedel-Crafts alkylation/acylation to attach fluorinated aryl groups to the naphthalene ring (analogous to methods for fluorobenzoyl derivatives) .
  • Furan coupling : The 3-furyl moiety can be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using furyl boronic acids, as seen in furan-containing intermediates .
  • Hydroxymethylation : Methanol group introduction may involve reduction of a carbonyl precursor (e.g., using NaBH₄ or LiAlH₄) .
    Key challenges include regioselectivity control and minimizing side reactions from fluorine’s electron-withdrawing effects.

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated for fluorinated naphthalenones .
  • NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H/¹³C NMR identifies furyl and naphthyl proton coupling patterns .
  • Mass spectrometry (HRMS) : Confirms molecular formula via exact mass analysis, critical for validating synthetic intermediates .

Q. What purification methods are optimal for isolating this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Polar solvents like methanol/water enhance crystal purity, particularly for fluorinated aromatics .
  • HPLC : For high-purity analytical samples, reverse-phase C18 columns resolve closely related derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Modular synthesis : Systematically vary substituents (e.g., fluorine position, furyl substituents) to assess impacts on bioactivity .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects of fluorine and furyl groups on binding affinity .
  • Biological assays : Pair synthetic derivatives with enzyme inhibition or receptor-binding assays to correlate structural changes with activity .

Q. What role does fluorination play in modulating the compound’s reactivity and stability?

  • Methodological Answer :
  • Electron-withdrawing effects : Fluorine on the naphthyl ring increases electrophilicity, influencing nucleophilic attack or oxidation pathways .
  • Metabolic stability : Fluorine reduces CYP450-mediated degradation, as observed in fluorinated pharmaceuticals .
  • Crystallinity : Fluorine’s steric and electronic contributions enhance crystal packing, improving thermal stability .

Q. How can computational tools predict the environmental impact of this compound?

  • Methodological Answer :
  • Quantitative Structure-Activity Relationship (QSAR) models : Predict ecotoxicity (e.g., LC50 for aquatic organisms) using software like EPI Suite .
  • Biodegradation simulation : Apply tools like BIOWIN to estimate persistence in soil/water systems .
  • Life-cycle assessment (LCA) : Model synthetic pathways to optimize green chemistry metrics (e.g., E-factor) .

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